The Pharmacological Profile of Mavoglurant Racemate: A Technical Guide
The Pharmacological Profile of Mavoglurant Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Mavoglurant racemate, including its mechanism of action, binding and functional activity, pharmacokinetic properties, and preclinical efficacy. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development efforts.
Introduction
Mavoglurant is an investigational drug that has been evaluated for the treatment of a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2][3][4][5] It acts as a negative allosteric modulator of the mGluR5, a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][3] Overactivation of mGluR5 has been implicated in the pathophysiology of several central nervous system (CNS) disorders.[1] By antagonizing this receptor, Mavoglurant is thought to restore the balance of excitatory and inhibitory neurotransmission in the brain.[1]
Mechanism of Action & Signaling Pathway
Mavoglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This non-competitive antagonism leads to a reduction in the receptor's response to glutamate.[2]
The mGluR5 is a Gq-protein coupled receptor. Upon activation by glutamate, it initiates a downstream signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the modulation of ion channels and gene expression, ultimately influencing synaptic plasticity. Mavoglurant, by inhibiting mGluR5 activation, dampens this signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Mavoglurant racemate.
Table 1: In Vitro Activity
| Parameter | Species | Assay Type | Value | Reference |
| IC50 | Human | Ca2+ Mobilization | 110 nM | [6] |
| IC50 | Human | PI-Turnover | 30 nM | [6] |
| IC50 | Rat | [3H]-MPEP Binding | 47 nM | [6] |
Table 2: In Vivo Pharmacokinetics
| Species | Route | Dose | Cmax | Tmax | T1/2 | Bioavailability (F) | Reference |
| Human | Oral | 200 mg | 140 ng/mL | 2.5 h | 12 h | ≥ 50% | [7][8] |
| Mouse | Oral | 9.4 mg/kg | 950 pmol/mL (plasma) | ≤0.25 h | 2.9 h | 32% | [6] |
| Mouse | IV | 3.1 mg/kg | 3330 pmol/mL (plasma) | ≤0.08 h | 0.69 h | - | [6] |
Table 3: Preclinical Efficacy in Animal Models
| Animal Model | Condition | Dose | Effect | Reference |
| Fmr1 Knockout Mice | Fragile X Syndrome | Not Specified | Rescues aberrant social behavior and normalizes dendritic spine architecture. | [2] |
| Mice | Stress-Induced Hyperthermia | 0.1 - 10 mg/kg (p.o.) | Dose-dependent inhibition of hyperthermia. | [6] |
| MPTP-lesioned Macaques | Levodopa-Induced Dyskinesia | Not Specified | Decreased peak dyskinesia while maintaining antiparkinsonian effects of levodopa. | [9] |
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol describes a homogenous, fluorescence-based assay to measure changes in intracellular calcium upon mGluR5 activation and its inhibition by Mavoglurant, using a Fluorometric Imaging Plate Reader (FLIPR).
Workflow Diagram:
Detailed Methodology:
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Cell Culture and Plating:
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Culture Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5a receptor in appropriate media.
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Plate the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.[10]
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Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[10][11]
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The loading buffer should also contain an anion-exchange pump inhibitor like probenecid to prevent the leakage of the dye from the cells.[11]
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Remove the cell culture medium from the plates and add the dye loading buffer to each well.
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Incubate the plates for 1 hour at 37°C.
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-
Compound and Agonist Preparation:
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Prepare serial dilutions of Mavoglurant racemate in the assay buffer.
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Prepare a solution of an mGluR5 agonist (e.g., L-quisqualate or DHPG) at a concentration that elicits a submaximal response (e.g., EC80).
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-
Assay Procedure on FLIPR:
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Place the dye-loaded cell plate and the compound/agonist plates into the FLIPR instrument.
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The instrument will first add the Mavoglurant solutions to the cell plate and incubate for a specified period (e.g., 10-15 minutes) to allow the compound to bind to the receptors.
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The FLIPR will then add the agonist solution to all wells simultaneously while continuously measuring the fluorescence intensity.
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Data Analysis:
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The fluorescence signal, which corresponds to the intracellular calcium concentration, is plotted against time.
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The inhibitory effect of Mavoglurant is calculated as the percentage reduction in the agonist-induced fluorescence signal.
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The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
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Stress-Induced Hyperthermia (SIH) in Mice
This protocol outlines the procedure for the stress-induced hyperthermia test, a common in vivo model to assess the anxiolytic-like effects of compounds.
Workflow Diagram:
Detailed Methodology:
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Animals and Housing:
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Use male mice (e.g., C57BL/6 strain).
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House the mice individually for at least one week before the experiment to acclimate them to single housing conditions, which is the preferred method for pharmacological testing.[3][12][13][14][15]
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Maintain the animals on a 12-hour light/dark cycle with ad libitum access to food and water.
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Drug Administration:
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Prepare a formulation of Mavoglurant racemate suitable for the chosen route of administration (e.g., suspension in a vehicle for oral gavage).
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Administer the drug or vehicle to the mice at a predetermined time before the first temperature measurement (typically 60 minutes for oral administration).[12][15]
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Temperature Measurement:
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Use a digital thermometer with a rectal probe lubricated with a water-soluble lubricant.
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Gently restrain the mouse and insert the probe to a consistent depth (e.g., 2 cm) into the rectum.
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Record the temperature once it has stabilized. This is the baseline temperature (T1).
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Stress Induction and Second Measurement:
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Data Analysis:
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For each mouse, calculate the stress-induced hyperthermia as the change in body temperature (ΔT = T2 - T1).
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Compare the mean ΔT of the Mavoglurant-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in ΔT by Mavoglurant indicates an anxiolytic-like effect.
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Conclusion
Mavoglurant racemate is a potent and selective non-competitive antagonist of the mGluR5 receptor. It demonstrates clear in vitro activity and in vivo efficacy in preclinical models of neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of Mavoglurant and other mGluR5 modulators. While clinical trials have yielded mixed results, the pharmacological profile of Mavoglurant underscores the therapeutic potential of targeting the mGluR5 pathway for the treatment of CNS disorders.[5][16]
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. fragilexnewstoday.com [fragilexnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mavoglurant in Parkinson's patients with l-Dopa-induced dyskinesias: Two randomized phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
